![molecular formula C28H27N5O4 B11945713 N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 881843-47-6](/img/structure/B11945713.png)
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
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Overview
Description
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazole ring.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with specific biological targets.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
- N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
Uniqueness
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(3-Methoxyphenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole moiety connected to a hydrazine derivative.
- Substituents : 3-Methoxyphenyl and 4-propoxyphenyl groups enhance its pharmacological profile.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Tumor Growth : Studies demonstrate that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values often in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | MCF-7 | 0.08 |
Pyrazole Derivative B | A549 | 0.12 |
2. Anti-inflammatory Activity
This compound may also exhibit anti-inflammatory effects:
- Mechanism : The compound acts as a non-selective inhibitor of cyclooxygenases (COX), which are critical in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
3. Antioxidant Properties
Antioxidant activity is another area where pyrazole derivatives show promise:
- Free Radical Scavenging : The presence of methoxy and propoxy groups contributes to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation.
Case Studies
Several studies highlight the biological efficacy of similar compounds:
- Study on Anticancer Effects : A study published in the International Journal of Pharmaceutical Sciences Review and Research demonstrated that a related pyrazole derivative exhibited potent anticancer activity against multiple cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Evaluation : Another research article evaluated the anti-inflammatory properties of pyrazole derivatives, reporting significant reductions in inflammatory markers in animal models .
Properties
CAS No. |
881843-47-6 |
---|---|
Molecular Formula |
C28H27N5O4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H27N5O4/c1-3-16-37-24-14-12-20(13-15-24)26-21(19-33(32-26)23-9-5-4-6-10-23)18-29-31-28(35)27(34)30-22-8-7-11-25(17-22)36-2/h4-15,17-19H,3,16H2,1-2H3,(H,30,34)(H,31,35)/b29-18+ |
InChI Key |
FIAOOHFFTQAPEZ-RDRPBHBLSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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